LM22A-4

Descripción

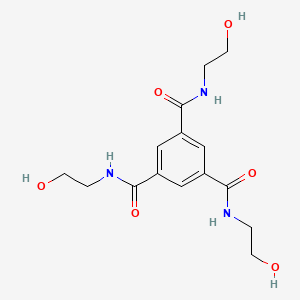

Structure

3D Structure

Propiedades

IUPAC Name |

1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O6/c19-4-1-16-13(22)10-7-11(14(23)17-2-5-20)9-12(8-10)15(24)18-3-6-21/h7-9,19-21H,1-6H2,(H,16,22)(H,17,23)(H,18,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWJKANXFYJKHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)NCCO)C(=O)NCCO)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201045819 | |

| Record name | 1-N,3-N,5-N-Tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37988-18-4 | |

| Record name | N1,N3,N5-Tris(2-hydroxyethyl)-1,3,5-benzenetricarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37988-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-N,3-N,5-N-Tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LM22A-4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GCL3P6AF5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Neuronal Mechanism of Action of LM22A-4

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: A Tale of Two Hypotheses

LM22A-4 was developed as a non-peptide, small molecule designed to mimic the action of BDNF, specifically by targeting its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).[1][2] Its primary mechanism is centered on the activation of TrkB and subsequent engagement of pro-survival and plasticity-related intracellular signaling pathways.[3] However, emerging evidence suggests a more complex, potentially indirect, mode of action.

1. Direct TrkB Partial Agonism

The predominant hypothesis posits that this compound functions as a partial agonist at the TrkB receptor.[1] It was designed through in silico screening to mimic Loop II of the BDNF protein, a critical domain for TrkB binding.[4] Multiple lines of evidence support this direct interaction:

-

Selective Binding: this compound binds specifically to the extracellular domain of TrkB. Competitive binding assays demonstrate that it inhibits the binding of BDNF to TrkB-expressing cells but does not affect neurotrophin binding to TrkA, TrkC, or the p75 neurotrophin receptor (p75NTR).

-

Receptor Activation: Treatment with this compound induces phosphorylation of TrkB at key tyrosine residues (e.g., Y705, Y515, Y817) in a manner that is inhibitable by the Trk kinase inhibitor K252a.

-

Downstream Signaling: Upon TrkB activation, this compound triggers the phosphorylation and activation of two principal downstream pro-survival pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/ERK pathway. Activation of the Phospholipase Cγ (PLCγ) pathway has also been observed.

-

Functional Outcomes: This signaling cascade promotes neuronal survival, protects against apoptotic insults, and enhances synaptic plasticity. The effects of this compound on neuronal survival are not additive with BDNF, suggesting they act on the same receptor.

2. Indirect GPCR-Mediated Transactivation

A second, more recent hypothesis proposes that this compound may not directly bind and activate TrkB in all cellular contexts. Instead, it may activate an unidentified G-protein coupled receptor (GPCR), which in turn leads to the transactivation of TrkB.

-

Atypical Kinetics: In some cell systems, this compound induces rapid (within 5 minutes) phosphorylation of ERK1/2, which occurs before or independently of detectable TrkB phosphorylation. Significant TrkB phosphorylation is sometimes observed only after a prolonged delay (e.g., 4 hours). This kinetic profile is inconsistent with direct receptor activation and suggests ERK may be upstream of TrkB activation in this context.

-

GPCR and Src-Family Kinase Involvement: This model suggests that this compound activates a GPCR, leading to the activation of Src-family kinases (SFKs), such as Fyn. SFKs are known to phosphorylate and transactivate Trk receptors, initiating downstream signaling.

-

TrkB Dependence: Despite the indirect activation mechanism, the pro-myelinating and oligodendroglial effects of this compound are still dependent on the presence of the TrkB receptor, as demonstrated in TrkB knockout mice. This confirms that TrkB is an essential mediator of this compound's ultimate effects, even if it is not the initial direct target.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: In Vitro Efficacy and Receptor Interaction

| Parameter | Value | Cell Type / System | Comments | Citation |

|---|---|---|---|---|

| Neuronal Survival | 56% increase | 3T3-TrkB cells | --- | |

| Maximal Activity | ~80-89% of BDNF | Hippocampal neurons | Suggests partial agonist activity. | |

| Additive Effect w/ BDNF | None | Hippocampal neurons | Indicates action on the same receptor (TrkB). | |

| Concentration Range | 0.01 - 500 nM | Hippocampal neurons | Effective range for TrkB, Akt, and ERK activation. | |

| Receptor Specificity | No significant binding | TrkA, TrkC, p75NTR | High selectivity for TrkB over other neurotrophin receptors. |

| Binding Inhibition | Inhibits BDNF binding | TrkB-expressing cells| Competes with BDNF for the TrkB binding site. | |

Table 2: In Vivo Efficacy and Administration

| Parameter | Dosage / Route | Animal Model | Key Findings | Citation |

|---|---|---|---|---|

| Signaling Activation | 0.22 mg/kg/day (intranasal) | Adult Mice | Increased phosphorylation of Trk, Akt, and ERK in hippocampus and striatum. | |

| Myelin Repair | Intracerebroventricular | Cuprizone Mouse Model | Increased oligodendrocyte density and myelin sheath thickness. |

| Neuroprotection | Systemic administration | R6/2 Huntington's Model | Activated TrkB, Akt, PLCγ, and CREB; reduced neuronal degeneration. | |

Table 3: Signaling Activation Kinetics (HEK293-TrkB Cells)

| Time Point | Analyte | BDNF (4 nM) | This compound (500 nM) | Comments | Citation |

|---|---|---|---|---|---|

| 5 min | p-ERK1/2 | Peak | Peak | Both compounds induce rapid ERK phosphorylation. | |

| 15-240 min | p-ERK1/2 | Sustained | Significantly declined | This compound induces a more transient ERK response than BDNF. | |

| 0-60 min | p-TrkB | Robust increase | No evidence of phosphorylation | Suggests TrkB activation is not the initial event for this compound. |

| 4 hours | p-TrkB | Sustained | Phosphorylation detected | Delayed TrkB activation supports the transactivation hypothesis. | |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of findings. Below are summaries of key experimental protocols used to elucidate the mechanism of this compound.

1. Cell Culture and Neuronal Survival Assays

-

Cell Lines: NIH-3T3 cells stably expressing TrkA, TrkB, TrkC, or p75NTR are used to assess receptor specificity. Isogenic TrkB Flp-In HEK293 cells are used for detailed signaling kinetic studies.

-

Primary Cultures: Hippocampal neurons are cultured from embryonic day 16 (E16) mice for survival and signaling experiments.

-

Treatment: Cells are typically serum-starved for several hours before treatment with this compound (e.g., 500 nM), BDNF (e.g., 0.7 nM), or vehicle controls. For inhibition studies, specific inhibitors like K252a (Trk), LY294002 (PI3K), or U0126/PD98059 (MEK/ERK) are pre-incubated before agonist addition.

-

Survival Quantification: Neuronal survival is measured after 72-96 hours using assays such as the EnzyLight assay, which measures adenylate kinase released from lysed cells, or by TUNEL/DAPI staining to quantify apoptotic and total nuclei, respectively.

2. Receptor Binding Assays

-

Fluorescence Anisotropy: To demonstrate direct binding, purified TrkB extracellular domain fused to Fc (TrkBECD-Fc) is incubated with a fluorescent tag. The binding of ligands like BDNF or this compound to the receptor complex alters its rotation in solution, which is measured as a change in fluorescence anisotropy.

-

Competition Binding: Cells expressing a specific Trk receptor are incubated with a labeled neurotrophin (e.g., radiolabeled or fluorescent) in the presence or absence of increasing concentrations of this compound. A rightward shift in the binding curve of the labeled neurotrophin in the presence of this compound indicates competition for the same binding site.

3. Western Blotting for Signaling Pathway Analysis

-

Protocol: Cells or tissue homogenates are lysed in buffer containing protease and phosphatase inhibitors. Protein concentration is determined (e.g., Bradford assay), and equal amounts of protein are separated by SDS-PAGE.

-

Transfer and Probing: Proteins are transferred to a PVDF or nitrocellulose membrane. The membrane is blocked (e.g., with BSA or non-fat milk) and then incubated overnight with primary antibodies specific for phosphorylated forms of target proteins (e.g., anti-p-Trk Y490, anti-p-Akt Ser473, anti-p-ERK1/2 Thr202/Tyr204).

-

Detection: After washing, membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Quantification: Band intensities are quantified using densitometry software. Levels of phosphorylated proteins are typically normalized to the total amount of the respective protein or a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising small molecule therapeutic candidate that robustly engages the TrkB signaling network in neurons. While initially characterized as a direct partial agonist of the TrkB receptor, compelling evidence now suggests a potential alternative mechanism involving GPCR-mediated transactivation in certain contexts. Both proposed mechanisms converge on the activation of TrkB and its canonical downstream effectors, PI3K/Akt and MAPK/ERK, which are critical for mediating neuronal survival, differentiation, and plasticity. The divergence in activation kinetics between this compound and BDNF highlights that while it is a functional mimetic, it may not be a perfect biochemical recapitulation, potentially offering a distinct therapeutic profile. Further research is required to definitively identify the putative GPCR and fully delineate the conditions under which each activation mechanism predominates. This detailed understanding is critical for the rational development of this compound and next-generation TrkB modulators for treating a range of neurological disorders.

References

- 1. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Small Molecule TrkB Neurotrophin Receptor Partial Agonist as Possible Treatment for Experimental Nonarteritic Anterior Ischemic Optic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | TrkB Agonist this compound Increases Oligodendroglial Populations During Myelin Repair in the Corpus Callosum [frontiersin.org]

LM22A-4: A Selective TrkB Partial Agonist for Neuroprotection and Neuroregeneration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Brain-Derived Neurotrophic Factor (BDNF) is a critical signaling molecule for neuronal survival, differentiation, and synaptic plasticity, primarily through its interaction with the Tropomyosin receptor kinase B (TrkB). However, the therapeutic potential of BDNF is hampered by its poor pharmacokinetic profile. LM22A-4 is a small molecule, non-peptide partial agonist of the TrkB receptor, designed to mimic the action of BDNF. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its binding and activity, detailed experimental protocols for its characterization, and a review of its effects on downstream signaling pathways.

Introduction

This compound was identified through in silico screening of compounds that mimic the loop 2 domain of BDNF. It selectively binds to and activates the TrkB receptor, demonstrating neurotrophic and neuroprotective properties in a variety of in vitro and in vivo models. As a partial agonist, this compound induces a response that is lower than the maximal response of the endogenous full agonist, BDNF. This characteristic may offer a therapeutic advantage by avoiding potential adverse effects associated with excessive TrkB activation. Notably, this compound does not interact with the p75 neurotrophin receptor (p75NTR), which can mediate apoptotic signals. Due to its poor blood-brain barrier penetration when administered systemically, intranasal delivery is often the preferred route for in vivo studies to achieve central nervous system effects[1].

Mechanism of Action

This compound acts as a selective partial agonist at the TrkB receptor. Its binding to the extracellular domain of TrkB induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation creates docking sites for adaptor proteins and enzymes, initiating downstream signaling cascades crucial for neuronal function.

Downstream Signaling Pathways

Upon activation by this compound, TrkB initiates three primary signaling cascades:

-

MAPK/ERK Pathway: This pathway is crucial for neuronal differentiation and survival.

-

PI3K/Akt Pathway: This cascade is a major driver of cell survival and growth.

-

PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity, influencing synaptic plasticity.

While this compound activates these canonical TrkB pathways, some studies suggest that the kinetics of this activation may differ from that of BDNF. For instance, this compound has been observed to cause rapid phosphorylation of ERK, while TrkB phosphorylation may be delayed compared to BDNF-induced activation[2][3]. This has led to the hypothesis that this compound might also act through an indirect mechanism, possibly involving the transactivation of TrkB via a G-protein coupled receptor (GPCR)[4].

This compound Signaling Pathways

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interaction with the TrkB receptor and its biological activity.

| Parameter | Value | Reference |

| EC₅₀ (TrkB Activation) | 200–500 pM | [1] |

| IC₅₀ (BDNF Binding Inhibition) | 47 nM | |

| Intrinsic Activity (vs. BDNF) | ~85% |

| Assay | This compound Concentration | Effect | Reference |

| Neuronal Survival (Hippocampal Neurons) | 0.01-500 nM | Dose-dependent increase in survival | |

| TrkB Phosphorylation (in vitro) | 500 nM | Delayed phosphorylation (peaking at 240 min) | |

| ERK Phosphorylation (in vitro) | 500 nM | Rapid phosphorylation (peaking at 5 min) | |

| TrkB Phosphorylation (in vivo) | 0.22 mg/kg/day (intranasal) | Increased phosphorylation in hippocampus and striatum | |

| Akt & ERK Phosphorylation (in vivo) | 0.22 mg/kg/day (intranasal) | Increased phosphorylation in hippocampus and striatum |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Receptor Binding Assay (Competition)

This assay measures the ability of this compound to compete with BDNF for binding to the TrkB receptor expressed on cells.

Receptor Binding Assay Workflow

Protocol:

-

Cell Culture: Plate NIH-3T3 cells stably expressing TrkB in 24-well plates and grow to confluence.

-

Pre-incubation: Wash cells with binding buffer (e.g., PBS with 0.1% BSA). Add increasing concentrations of this compound to the wells and incubate for 30 minutes at 4°C.

-

Competitive Binding: Add a constant concentration of radiolabeled BDNF (e.g., ¹²⁵I-BDNF) to all wells and incubate for 2 hours at 4°C with gentle agitation.

-

Washing: Aspirate the binding solution and wash the cells three times with ice-cold binding buffer to remove unbound ligand.

-

Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.5 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

TrkB Phosphorylation Assay (Western Blot)

This assay quantifies the activation of TrkB by measuring its autophosphorylation at specific tyrosine residues.

Protocol:

-

Cell Culture and Starvation: Culture primary hippocampal neurons or HEK293 cells expressing TrkB in 6-well plates. Prior to treatment, starve the cells in serum-free media for 2-4 hours.

-

Treatment: Treat the cells with this compound (e.g., 500 nM) or BDNF (e.g., 4 nM) for various time points (e.g., 0, 5, 15, 30, 60, 240 minutes).

-

Cell Lysis: Immediately after treatment, place the plates on ice, aspirate the media, and wash with ice-cold PBS. Add lysis buffer (e.g., TNE buffer) containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a Bradford or BCA assay.

-

SDS-PAGE and Western Blot: Denature protein samples by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against phosphorylated TrkB (e.g., p-TrkB Y817) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total TrkB to normalize for protein loading.

-

Densitometry: Quantify the band intensities using image analysis software. The level of TrkB phosphorylation is expressed as the ratio of the phosphorylated TrkB signal to the total TrkB signal.

Neuronal Survival Assay

This assay assesses the ability of this compound to protect neurons from cell death induced by trophic factor withdrawal.

Protocol:

-

Neuronal Culture: Isolate and culture primary hippocampal neurons from E16 mouse embryos on poly-L-lysine-coated 96-well plates in a neurobasal medium supplemented with B27.

-

Treatment: After 48 hours in culture, replace the medium with a serum-free medium containing different concentrations of this compound (e.g., 0.01 nM to 500 nM) or BDNF as a positive control.

-

Incubation: Incubate the cultures for 48-72 hours.

-

Viability Assessment:

-

TUNEL/DAPI Staining: Fix the cells and perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect apoptotic cells, and counterstain with DAPI to visualize all cell nuclei. Capture images using a fluorescence microscope and quantify the percentage of TUNEL-positive cells.

-

MTT Assay: Alternatively, add MTT solution to the wells and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan with DMSO and measure the absorbance at 570 nm.

-

-

Data Analysis: Normalize the survival data to the positive control (BDNF) and plot against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ for neuroprotection.

In Vivo Administration (Intranasal)

This protocol describes the intranasal delivery of this compound to mice to bypass the blood-brain barrier.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Frontiers | TrkB Agonist this compound Increases Oligodendroglial Populations During Myelin Repair in the Corpus Callosum [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Development of Pleiotropic TrkB and 5-HT4 Receptor Ligands as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

LM22A-4: A Deep Dive into Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

LM22A-4 is a small molecule, non-peptide mimetic of the brain-derived neurotrophic factor (BDNF) that selectively acts as a partial agonist for the Tropomyosin receptor kinase B (TrkB).[1] It has emerged as a promising therapeutic candidate for various neurological disorders by activating critical downstream signaling cascades that promote neuronal survival, differentiation, and synaptic plasticity.[2][3] This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathways of this compound

This compound initiates its cellular effects by binding to the TrkB receptor, leading to its phosphorylation and the subsequent activation of three primary downstream signaling cascades: the PI3K/Akt pathway, the MAPK/ERK pathway, and the PLC-γ pathway.[4][5]

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial mediator of cell survival and proliferation. Upon activation by this compound-bound TrkB, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then recruits and activates Akt (also known as Protein Kinase B), which in turn phosphorylates a multitude of downstream targets to inhibit apoptosis and promote cell survival.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. BDNF mimetic compound this compound regulates cementoblast differentiation via the TrkB-ERK/Akt signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Small-Molecule TrkB Agonist LM22A-4: A Technical Guide to its Activation of PI3K/Akt and MAPK/ERK Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

LM22A-4 is a synthetic, small-molecule partial agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). By mimicking the action of BDNF, this compound holds significant therapeutic potential for a range of neurological disorders. A key aspect of its mechanism of action is the activation of downstream pro-survival and plasticity-related signaling pathways, principally the Phosphoinositide 3-kinase/Akt (PI3K/Akt) and Mitogen-activated protein kinase/Extracellular signal-regulated kinase (MAPK/ERK) cascades. This technical guide provides an in-depth overview of the molecular interactions and cellular consequences of this compound-mediated TrkB activation, with a focus on these two critical signaling pathways. We present collated quantitative data, detailed experimental protocols for assessing pathway activation, and visual representations of the signaling cascades to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Brain-Derived Neurotrophic Factor (BDNF) is a crucial mediator of neuronal survival, differentiation, and synaptic plasticity through its interaction with the TrkB receptor.[1][2] However, the therapeutic application of BDNF is limited by its poor pharmacokinetic profile. The small molecule this compound was developed as a non-peptide mimetic of a BDNF loop domain, allowing it to act as a selective and potent TrkB receptor agonist.[1] Upon binding to TrkB, this compound induces receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events.[3] The two major downstream pathways activated are the PI3K/Akt and MAPK/ERK pathways, both of which are central to mediating the neurotrophic effects of BDNF and its mimetics.[2] Understanding the specifics of how this compound engages these pathways is critical for its therapeutic development and application in preclinical and clinical research.

Mechanism of Action: TrkB Activation

This compound selectively binds to the TrkB receptor, competing with BDNF for the binding site. This interaction induces a conformational change in the receptor, leading to its dimerization and the subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain. These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes that propagate the signal downstream.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a major signaling cascade that promotes cell survival and growth. Following this compound-induced TrkB activation, phosphorylated tyrosine residues on the receptor recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the cell membrane, where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream targets to inhibit apoptosis and promote cell survival.

Figure 1: this compound activation of the PI3K/Akt signaling pathway.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade activated by this compound that plays a key role in cell proliferation, differentiation, and survival. Upon TrkB activation, adaptor proteins such as Shc and Grb2 are recruited to the phosphorylated receptor. This leads to the activation of the small GTPase Ras, which in turn activates a kinase cascade beginning with Raf (MAPKKK), followed by MEK (MAPKK), and finally ERK (MAPK). Phosphorylated ERK can then translocate to the nucleus to regulate the activity of transcription factors, leading to changes in gene expression that promote neuronal plasticity and survival.

Figure 2: this compound activation of the MAPK/ERK signaling pathway.

Quantitative Data on Pathway Activation

The activation of the PI3K/Akt and MAPK/ERK pathways by this compound has been quantified in several studies, primarily through Western blot analysis of phosphorylated key signaling proteins. The tables below summarize representative quantitative data from these studies.

Table 1: In Vitro Activation of TrkB, Akt, and ERK by this compound

| Cell Type | Treatment | Concentration | Time | p-TrkB (fold change) | p-Akt (fold change) | p-ERK (fold change) | Reference |

| Hippocampal Neurons | This compound | 500 nM | 60 min | Significant increase | Significant increase | Significant increase | |

| HEK293-TrkB cells | This compound | 500 nM | 5 min | No significant increase | Not Assessed | ~1.5 | |

| HEK293-TrkB cells | This compound | 500 nM | 240 min | ~1.8 | Not Assessed | ~1.2 | |

| Cementoblast-like cells | This compound | Not Specified | Not Specified | Significant increase | Significant increase | Significant increase |

Table 2: In Vivo Activation of Trk, Akt, and ERK by this compound

| Animal Model | Tissue | Administration Route | Dose | Duration | p-Trk (fold change) | p-Akt (fold change) | p-ERK (fold change) | Reference |

| Adult Mice | Hippocampus | Intranasal | 0.22 mg/kg/day | 7 days | ~1.5 | ~1.4 | ~1.6 | |

| Adult Mice | Striatum | Intranasal | 0.22 mg/kg/day | 7 days | ~1.4 | ~1.5 | ~1.4 | |

| R6/2 HD Mice | Striatum | Systemic | Not Specified | 7 weeks | Not Specified | Prevented deficit | No significant effect |

Note: Fold changes are approximate values derived from densitometric analyses presented in the cited literature and are normalized to vehicle-treated controls.

Experimental Protocols

Western Blotting for Pathway Activation

Western blotting is the most common method to assess the activation of the PI3K/Akt and MAPK/ERK pathways by measuring the phosphorylation status of key proteins.

Objective: To determine the levels of phosphorylated TrkB, Akt, and ERK in cell lysates or tissue homogenates following treatment with this compound.

Materials:

-

Cells or tissues of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-TrkB (e.g., Tyr490, Tyr705, Tyr817), anti-TrkB, anti-p-Akt (e.g., Ser473), anti-Akt, anti-p-ERK1/2 (e.g., Thr202/Tyr204), anti-ERK1/2

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

In Vitro: Culture cells to the desired confluency. Treat with this compound (e.g., 500 nM) or vehicle for the desired time (e.g., 5, 15, 30, 60, 240 minutes). Wash cells with ice-cold PBS and lyse with lysis buffer.

-

In Vivo: Administer this compound to animals as required. Harvest tissues of interest (e.g., hippocampus, striatum) and homogenize in lysis buffer.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.

Figure 3: General workflow for Western blot analysis.

Use of Pathway Inhibitors

To confirm that the observed effects of this compound are mediated by the PI3K/Akt and MAPK/ERK pathways, specific inhibitors can be used.

Objective: To determine if the neurotrophic effects of this compound are blocked by inhibitors of PI3K or MEK.

Materials:

-

Cell culture system (e.g., hippocampal neurons)

-

This compound

-

PI3K inhibitor (e.g., LY294002, 10 µM)

-

MEK inhibitor (e.g., PD98059 or U0126, 50 µM)

-

Assay for cell survival or differentiation (e.g., TUNEL assay, neurite outgrowth analysis)

Procedure:

-

Pre-incubate cells with the PI3K inhibitor, MEK inhibitor, or vehicle for a specified time (e.g., 30-60 minutes).

-

Add this compound (e.g., 500 nM) to the cultures.

-

Incubate for the desired duration (e.g., 48 hours for survival assays).

-

Perform the chosen assay to assess the biological outcome.

-

Compare the effect of this compound in the presence and absence of the inhibitors. A significant reduction in the effect of this compound in the presence of an inhibitor confirms the involvement of that pathway.

Discussion and Future Directions

The evidence strongly supports the role of this compound as a potent activator of the PI3K/Akt and MAPK/ERK signaling pathways downstream of TrkB. However, some studies suggest that the kinetics and magnitude of activation by this compound may differ from that of BDNF. For instance, in some cell types, this compound may induce a more delayed but sustained activation of TrkB compared to the rapid and transient activation by BDNF. Furthermore, there is evidence to suggest that this compound might exhibit biased agonism, potentially favoring one downstream pathway over another in certain cellular contexts. Some research also points to the possibility of an indirect transactivation of TrkB by this compound, possibly involving G-protein coupled receptors (GPCRs).

Future research should focus on elucidating the precise molecular interactions between this compound and the TrkB receptor to understand the basis for any observed differences in signaling compared to BDNF. Advanced techniques such as cryo-electron microscopy could provide structural insights. Moreover, phosphoproteomic studies would be valuable for obtaining a global and unbiased view of the signaling networks activated by this compound in different neuronal populations. A deeper understanding of these nuances will be crucial for optimizing the therapeutic potential of this compound and other TrkB agonists in development.

Conclusion

This compound effectively activates the PI3K/Akt and MAPK/ERK signaling pathways through its agonistic action on the TrkB receptor. This activity underlies its neuroprotective and neurogenic effects observed in various preclinical models. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to investigate and harness the therapeutic potential of this compound. A thorough understanding of its engagement with these key signaling cascades is paramount for its successful translation into clinical applications for neurological and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BDNF mimetic compound this compound regulates cementoblast differentiation via the TrkB-ERK/Akt signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of LM22A-4 with the TrkB Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the small molecule LM22A-4 to the Tropomyosin receptor kinase B (TrkB). This compound, a synthetic partial agonist of TrkB, has garnered significant interest for its potential therapeutic applications in various neurological disorders. This document consolidates available quantitative data, details key experimental methodologies for assessing binding affinity, and visualizes the associated signaling pathways.

Quantitative Binding Affinity Data

The interaction between this compound and the TrkB receptor has been characterized using various biochemical and cell-based assays. The following table summarizes the key quantitative parameters reported in the literature.

| Parameter | Value | Method | Cell/System | Reference |

| EC50 (TrkB activation) | 200–500 pM | Not specified | Not specified | [1] |

| IC50 (inhibition of BDNF binding) | 47 nM | Not specified | Not specified | [1] |

| Intrinsic Activity | ~85% | Not specified | Not specified | [1] |

Experimental Protocols

The binding of this compound to TrkB has been primarily investigated through Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Fluorescence Anisotropy/Polarization competition assays. Below are detailed methodologies for these key experiments.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Binding Assay

This method is employed to directly detect the binding of a small molecule to a protein.

Objective: To qualitatively or quantitatively determine the binding of this compound to the extracellular domain (ECD) of the TrkB receptor.

Materials:

-

Recombinant TrkB-ECD fused to an Fc domain (TrkB-Fc)

-

This compound

-

Brain-Derived Neurotrophic Factor (BDNF) as a competitor

-

Ephrin A5-Fc as a negative control protein

-

Protein G agarose beads

-

Phosphate Buffered Saline (PBS)

-

Elution buffer

-

LC-MS/MS system

Procedure:

-

Immobilization of Receptor:

-

Wash Protein G agarose beads with PBS.

-

Incubate the beads with TrkB-Fc or the negative control protein (Ephrin A5-Fc) to allow for immobilization.

-

Wash the beads again to remove any unbound protein.

-

-

Binding Reaction:

-

Incubate the protein-bound beads with this compound in the presence or absence of a competing ligand, such as BDNF.

-

Allow the binding reaction to reach equilibrium.

-

-

Washing and Elution:

-

Wash the beads with PBS to remove unbound this compound.

-

Elute the bound this compound from the beads using an appropriate elution buffer.

-

-

LC-MS/MS Analysis:

-

Analyze the eluate using an LC-MS/MS system to detect and quantify the amount of this compound.

-

Workflow Diagram:

References

The Pharmacokinetics and Bioavailability of LM22A-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LM22A-4 is a synthetic, small-molecule, partial agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). By mimicking the action of BDNF, this compound has demonstrated significant neuroprotective and neurogenic effects in various preclinical models of neurological disorders. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics, bioavailability, and mechanism of action of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Introduction

Brain-Derived Neurotrophic Factor (BDNF) is a critical protein for neuronal survival, differentiation, and synaptic plasticity.[1][2] However, its therapeutic potential is limited by poor pharmacokinetic properties, including a short half-life and inability to cross the blood-brain barrier.[3][4][5] this compound was developed as a small-molecule mimetic of the BDNF loop 2 domain to overcome these limitations. It is a non-peptide, selective and potent partial TrkB receptor agonist with demonstrated efficacy in animal models of traumatic brain injury, neurodegenerative diseases like Huntington's and Alzheimer's, and Rett syndrome. Understanding the pharmacokinetic profile and bioavailability of this compound is crucial for its continued development as a potential therapeutic agent.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is characterized by poor blood-brain barrier penetration following systemic administration. This has necessitated the use of alternative delivery routes in preclinical studies to achieve therapeutic concentrations in the central nervous system.

Administration Routes and Brain Penetration

Initial pharmacokinetic studies in mice revealed very low penetration of the blood-brain barrier after intraperitoneal (i.p.) injection. To overcome this, intranasal and intra-cerebroventricular (ICV) administration routes have been successfully employed to deliver the compound to the brain. In a study on a mouse model of Huntington's disease, a combination of intraperitoneal and intranasal administration was used to maximize brain levels of this compound.

Quantitative Pharmacokinetic Data

The available quantitative data on the pharmacokinetics of this compound is summarized in the table below.

| Parameter | Value | Species | Administration Route | Dosage | Source |

| Brain Concentration | 62 ± 7 nM | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | |

| (at 1 hour) | |||||

| Below detectable limit | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | ||

| (at 3 hours) | |||||

| EC50 for TrkB activation | 200–500 pM | In vitro | - | - | |

| IC50 for inhibition of BDNF binding to TrkB | 47 nM | In vitro | - | - | |

| Intrinsic Activity (IA) | ~85% | In vitro | - | - |

Signaling Pathways and Mechanism of Action

This compound selectively binds to and activates the TrkB receptor, initiating downstream signaling cascades that are crucial for neuronal survival and function.

Primary Signaling Pathways

The primary signaling pathways activated by this compound are the PI3K/Akt and MAPK/ERK pathways. In vivo studies have demonstrated that intranasal administration of this compound leads to the phosphorylation and activation of TrkB, Akt, and ERK in the hippocampus and striatum. Activation of these pathways is associated with the neuroprotective effects of the compound. Additionally, activation of PLCγ has also been reported.

References

- 1. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BDNF mimetic compound this compound regulates cementoblast differentiation via the TrkB-ERK/Akt signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TrkB Agonist this compound Increases Oligodendroglial Populations During Myelin Repair in the Corpus Callosum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | TrkB Agonist this compound Increases Oligodendroglial Populations During Myelin Repair in the Corpus Callosum [frontiersin.org]

- 5. Development of Pleiotropic TrkB and 5-HT4 Receptor Ligands as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Effects of LM22A-4 on Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule LM22A-4, a non-peptide mimetic of Brain-Derived Neurotrophic Factor (BDNF). This compound has emerged as a significant compound in neuroscience research due to its ability to selectively activate the Tropomyosin receptor kinase B (TrkB) and elicit potent neuroprotective and neurogenic effects. This document consolidates key quantitative data, details critical experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for professionals in the field.

Core Mechanism of Action

This compound was identified through in silico screening for molecules that could mimic the structure of BDNF's Loop 2 domain, which is crucial for TrkB receptor interaction.[1][2] Its primary neuroprotective mechanism is initiated by binding to and activating the TrkB receptor, the main receptor for BDNF.[3][4] This activation triggers downstream signaling cascades essential for neuronal survival, differentiation, and synaptic plasticity.[3]

1.1 TrkB Receptor Activation and Downstream Signaling

Upon binding, this compound induces the phosphorylation of TrkB at key tyrosine residues, notably Y490. This event serves as a docking site for adaptor proteins, leading to the activation of two major pro-survival signaling pathways:

-

PI3K/Akt Pathway: This pathway is fundamental for promoting cell survival and inhibiting apoptosis. Activated TrkB recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt mediates a variety of anti-apoptotic effects, including the upregulation of proteins like Bcl-2 and the inhibition of pro-apoptotic factors like caspase-3.

-

MAPK/ERK Pathway: This pathway is crucial for neuronal differentiation, growth, and plasticity. TrkB activation leads to the recruitment of adaptor proteins like Shc, Grb2, and SOS1, which ultimately activates the Ras-Raf-MEK-ERK cascade. The phosphorylation of Extracellular signal-regulated kinase (ERK) is a key event in this pathway.

The neurotrophic activity of this compound is dependent on these pathways, as demonstrated by experiments where inhibitors of PI3K (LY294002) and MEK/ERK (PD98059) significantly reduced its survival-promoting effects in hippocampal neurons.

1.2 Alternative Hypothesis: GPCR-Mediated TrkB Transactivation

While direct activation is the canonical model, some studies suggest a more complex mechanism, particularly in oligodendroglial cells. Research indicates that this compound may not activate TrkB directly but rather via transactivation mediated by an unidentified G-protein coupled receptor (GPCR). This model is characterized by a delayed but more sustained phosphorylation of TrkB compared to the rapid and transient activation by BDNF. This indirect mechanism may involve Src-family kinases, which are known to regulate the phosphorylation of Trk receptors.

Quantitative Data on Neuroprotective Effects

The efficacy of this compound has been quantified across various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Efficacy of this compound on Neuronal Survival and Apoptosis

| Cell Type | Model / Insult | This compound Conc. | Key Quantitative Result | Reference |

|---|---|---|---|---|

| E16 Hippocampal Neurons | Serum-free medium | 500 nM | Increased survival by ~56%, comparable to 0.7 nM BDNF. | |

| 3T3-TrkB Fibroblasts | Serum-free medium | 500 nM | Increased survival by 56%; no effect on 3T3-TrkA or 3T3-TrkC cells. | |

| ΔK280 tauRD SH-SY5Y | Tau-induced toxicity | 10 µM | Rescued neurite length from 27.2 µm to ~31 µm. | |

| ΔK280 tauRD SH-SY5Y | Tau-induced toxicity | 10 µM | Reduced caspase-1 activity from 126% to ~80% and caspase-3 from 113% to ~99%. | |

| Mouse Spinal Cord Neurons | Spinal Cord Injury (SCI) | 10 mg/kg (in vivo) | Significantly decreased TUNEL-positive (apoptotic) cells. |

| Mouse Spinal Cord Neurons | Spinal Cord Injury (SCI) | 10 mg/kg (in vivo) | Suppressed cleaved-caspase-3 expression and increased anti-apoptotic Bcl-2 expression. | |

Table 2: In Vitro Effects of this compound on TrkB Signaling

| Cell Line | This compound Conc. | Time Point | Effect on Protein Phosphorylation | Reference |

|---|---|---|---|---|

| E16 Hippocampal Neurons | 0.01–500 nM | 60 min | Dose-dependent increase in p-TrkB, p-Akt, and p-ERK. | |

| 3T3-TrkB Fibroblasts | 500 nM | - | Induced TrkB activation; no activation in 3T3-TrkA or 3T3-TrkC cells. | |

| 293-TrkB HEK Cells | 500 nM | 240 min | Significantly increased p-TrkB levels (delayed activation vs. BDNF). |

| 293-TrkB HEK Cells | 500 nM | 5 min | p-ERK levels peaked, then declined (different kinetics vs. BDNF). | |

Table 3: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Administration | Dosage | Key Quantitative Result | Reference |

|---|---|---|---|---|

| Adult Mice | Intranasal, 7 days | 0.22 mg/kg/d | Increased phosphorylation of Trk, Akt, and ERK in hippocampus and striatum. | |

| Mouse SCI Model | Intraperitoneal | 10 mg/kg | Significantly improved locomotor recovery (BMS score). | |

| Mouse SCI Model | Intraperitoneal | 10 mg/kg | Significantly increased the number of surviving neurons (Nissl staining). | |

| Cuprizone Demyelination | ICV infusion, 7 days | - | Increased post-mitotic oligodendrocyte (Olig2+/CC1+) densities (p=0.007). |

| Pediatric TBI Model | Intranasal, 14 days | - | Ameliorated myelin deficits and reduced tissue volume loss. | |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used in the study of this compound.

3.1 Primary Hippocampal Neuronal Culture and Survival Assay

This protocol is foundational for assessing the direct neuroprotective effects of compounds on primary neurons.

-

Dissection and Culture: Hippocampi are dissected from embryonic day 16 (E16) mouse embryos. The tissue is dissociated into single cells via enzymatic (e.g., trypsin) and mechanical trituration.

-

Plating: Neurons are plated on poly-D-lysine-coated culture plates or coverslips at a specific density in a serum-containing medium to allow for attachment.

-

Treatment: After attachment (typically 24 hours), the medium is replaced with a serum-free medium. Test compounds (e.g., this compound, BDNF) and/or inhibitors (e.g., K252a) are added. Cultures are maintained for a set period (e.g., 48-72 hours).

-

Survival Assessment: Neuronal survival is quantified. This can be done by manually counting viable neurons (identified by morphology) or by using metabolic assays like the EnzyLight assay, which measures ATP content as an indicator of cell viability. Counts are often normalized to a positive control, such as a saturating concentration of BDNF.

3.2 Western Blot Analysis for Signaling Pathway Activation

Western blotting is used to quantify the phosphorylation state of key proteins in the TrkB signaling cascade.

-

Cell Lysis: Neuronal cultures or tissue homogenates are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with non-fat milk or BSA) and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-p-TrkY490, anti-p-Akt, anti-p-ERK).

-

Detection and Normalization: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate. To ensure accurate quantification, the membrane is often stripped and re-probed with antibodies for the total (phosphorylated and unphosphorylated) forms of the same proteins.

-

Densitometry: Band intensities are quantified using software like ImageJ. The ratio of the phosphorylated protein to the total protein is calculated to determine the level of activation.

References

- 1. TrkB Agonist this compound Increases Oligodendroglial Populations During Myelin Repair in the Corpus Callosum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BDNF mimetic compound this compound regulates cementoblast differentiation via the TrkB-ERK/Akt signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Development of LM22A-4

Abstract

Brain-Derived Neurotrophic Factor (BDNF) is a critical mediator of neuronal survival, differentiation, and synaptic plasticity through its interaction with the Tropomyosin receptor kinase B (TrkB). Despite its therapeutic potential for a range of neurological disorders, the clinical application of BDNF is hampered by its poor pharmacokinetic profile. This compound, a small-molecule, non-peptide partial agonist of TrkB, was developed to overcome these limitations. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its molecular pathways and experimental workflows.

Discovery of this compound

This compound was identified through an in silico screening process aimed at discovering small molecules that could mimic the action of BDNF.[1][2] The design was based on the structural characteristics of the loop 2 domain of BDNF, which is crucial for its binding and activation of the TrkB receptor.[1][2][3] This computational approach allowed for the screening of numerous compounds to find a non-peptide mimetic with the potential for better pharmacokinetic properties than the native BDNF protein.

Mechanism of Action

This compound functions as a selective, partial agonist for the TrkB receptor. It has been shown to bind specifically to TrkB, initiating downstream signaling cascades that are crucial for neuronal survival and function.

Interaction with TrkB Receptor

This compound selectively binds to the TrkB receptor, as demonstrated by its ability to be blocked by BDNF. It does not show significant binding to other neurotrophin receptors such as TrkA, TrkC, or the p75NTR receptor. While initially characterized as a direct partial agonist, some studies suggest that this compound may also act through an indirect transactivation of TrkB, potentially involving a G-protein coupled receptor (GPCR). This could explain some of the differences observed in signaling kinetics between this compound and BDNF.

Quantitative Ligand-Receptor Interaction Data

The following table summarizes the key quantitative parameters of this compound's interaction with the TrkB receptor.

| Parameter | Value | Description |

| EC₅₀ | 200–500 pM | The concentration of this compound that provokes a response halfway between the baseline and maximum response in TrkB activation assays. |

| IC₅₀ | 47 nM | The concentration of this compound required to inhibit 50% of BDNF binding to the TrkB receptor. |

| Intrinsic Activity (IA) | ~85% | The maximal effect of this compound in activating TrkB is about 85% of the maximal effect of BDNF. |

Downstream Signaling Pathways

Upon binding to TrkB, this compound activates key downstream signaling pathways that are essential for neuroprotection and neurogenesis. These include the PI3K/Akt and MAPK/ERK pathways. Activation of these pathways has been observed both in vitro in neuronal cell cultures and in vivo in various animal models.

Proposed Indirect TrkB Activation

Some evidence suggests an alternative mechanism where this compound may first interact with a GPCR, which in turn leads to the transactivation of the TrkB receptor, possibly via Src-family kinases.

Experimental Protocols

Receptor Binding Specificity Assay

Objective: To determine the binding specificity of this compound to the TrkB receptor compared to other neurotrophin receptors.

Methodology:

-

Cell Culture: NIH-3T3 cells engineered to express TrkA, TrkB, TrkC, or p75NTR are cultured in appropriate media.

-

Ligand Competition: Cells are incubated with increasing concentrations of this compound in the presence of a constant concentration of the respective radiolabeled or fluorescently-tagged neurotrophin (e.g., BDNF for TrkB).

-

Incubation and Washing: The incubation is carried out for a specified time at a controlled temperature to allow binding to reach equilibrium. Cells are then washed to remove unbound ligands.

-

Detection: The amount of bound labeled neurotrophin is quantified using a suitable detection method (e.g., scintillation counting for radiolabels, fluorescence measurement).

-

Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of this compound. The IC₅₀ value is determined from this curve. A significant rightward shift in the binding curve for BDNF in the presence of this compound on TrkB-expressing cells, with no effect on other receptor-expressing cells, indicates specificity.

In Vivo TrkB Signaling Activation Assay

Objective: To confirm that this compound activates TrkB and its downstream signaling pathways in vivo.

Methodology:

-

Animal Model: Adult mice are used for this protocol.

-

Drug Administration: this compound (e.g., 0.22 mg/kg/day) or a vehicle control is administered to the mice, often intranasally due to poor blood-brain barrier penetration with systemic administration. This is typically done daily for a period of 7 days.

-

Tissue Harvesting: At a set time (e.g., 2.5 hours) after the final dose, the animals are euthanized, and brain tissues (e.g., hippocampus and striatum) are rapidly dissected and frozen.

-

Protein Extraction: Protein lysates are prepared from the harvested brain tissues.

-

Western Blot Analysis: The levels of total and phosphorylated Trk, AKT, and ERK are assessed by Western blot using specific antibodies.

-

Quantification: The band intensities are quantified using densitometry and the ratio of phosphorylated protein to total protein is calculated to determine the level of activation.

Preclinical Development and In Vivo Efficacy

This compound has demonstrated therapeutic potential in a variety of preclinical animal models of neurological and neurodegenerative diseases.

Summary of Preclinical Studies

| Disease Model | Animal | Administration | Key Findings |

| Rett Syndrome | Mouse | Intranasal | Showed beneficial effects on respiration. |

| Huntington's Disease | R6/2 Mouse | Systemic | Reduced intranuclear HTT aggregates, suppressed microglial activation, and protected striatal neurons. |

| Spinal Cord Injury | Mouse | Intraperitoneal | Reduced tissue injury and apoptosis, and improved recovery of limb function. |

| Stroke | Mouse | Intranasal | Improved motor function and gait after ischemia. |

| Pediatric Traumatic Brain Injury | Mouse | - | Ameliorated myelin deficits and tissue volume loss. |

| Demyelinating Disease | Cuprizone Mouse | Intra-cerebroventricular | Promoted remyelination and increased oligodendrocyte density in a TrkB-dependent manner. |

Pharmacokinetics

Initial studies in mice revealed that this compound has very low penetration of the blood-brain barrier when administered intraperitoneally. Consequently, many preclinical studies have utilized intranasal or direct intracerebroventricular administration to achieve therapeutic concentrations in the central nervous system.

Experimental Workflow Visualization

Conclusion and Future Directions

This compound represents a significant advancement in the development of small-molecule BDNF mimetics for the treatment of neurological disorders. Its selectivity for the TrkB receptor and its demonstrated efficacy in a wide range of preclinical models underscore its therapeutic potential. Future research should focus on optimizing its pharmacokinetic properties to improve blood-brain barrier penetration and further elucidating its precise mechanism of action, particularly the potential role of GPCR-mediated TrkB transactivation. These efforts will be crucial for the successful clinical translation of this compound and related compounds.

References

- 1. Frontiers | TrkB Agonist this compound Increases Oligodendroglial Populations During Myelin Repair in the Corpus Callosum [frontiersin.org]

- 2. TrkB Agonist this compound Increases Oligodendroglial Populations During Myelin Repair in the Corpus Callosum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innoprot.com [innoprot.com]

LM22A-4: A Technical Guide to a Small Molecule TrkB Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

LM22A-4 is a synthetic, small-molecule partial agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1] This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and key experimental findings. Detailed methodologies for seminal experiments are provided to facilitate reproducibility and further investigation. Signaling pathway diagrams and experimental workflows are presented to visually articulate the compound's function and application in preclinical research.

Chemical Structure and Properties

This compound, with the IUPAC name 1-N,3-N,5-N-tris(2-Hydroxyethyl)benzene-1,3,5-tricarboxamide, is a small organic molecule designed to mimic the neurotrophic activity of BDNF.[1] Its structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-N,3-N,5-N-tris(2-Hydroxyethyl)benzene-1,3,5-tricarboxamide | [1] |

| CAS Number | 37988-18-4 | [1][2] |

| Molecular Formula | C15H21N3O6 | |

| Molecular Weight | 339.34 g/mol | |

| SMILES | C1=C(C=C(C=C1C(=O)NCCO)C(=O)NCCO)C(=O)NCCO | |

| Appearance | Crystalline solid | |

| Purity | ≥98% | |

| Solubility | DMSO: ≥29 mg/mL (85.46 mM)Water: ≥50 mg/mL (147.34 mM)Ethanol: 3 mg/mLDMF: 10 mg/mLPBS (pH 7.2): 10 mg/mL |

Mechanism of Action: TrkB Receptor Activation

This compound functions as a selective partial agonist of the TrkB receptor, demonstrating neurotrophic and neuroprotective effects. It was identified through in silico screening for molecules that could mimic the loop II domain of BDNF. This compound binds to the extracellular domain of TrkB, leading to its phosphorylation and the activation of downstream signaling cascades.

Signaling Pathways

Upon binding to TrkB, this compound initiates a signaling cascade crucial for neuronal survival, growth, and plasticity. The primary pathways activated are the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

Experimental Protocols

This section details the methodologies for key experiments that have been instrumental in characterizing the bioactivity of this compound.

TrkB Binding Affinity: Fluorescence Anisotropy Assay

This assay measures the binding affinity of this compound to the TrkB receptor by detecting changes in the rotation of a fluorescently labeled TrkB molecule upon ligand binding.

Protocol:

-

Labeling: The extracellular domain of TrkB (TrkB-ECD) is labeled with a fluorescent dye (e.g., Cy3B-NHS ester).

-

Incubation: A constant concentration of labeled TrkB-ECD is incubated with varying concentrations of this compound in a suitable binding buffer (e.g., PBS with 0.7% BSA).

-

Measurement: Fluorescence anisotropy is measured using a spectrofluorometer. The excitation and emission wavelengths are set according to the fluorescent label used.

-

Data Analysis: The decrease in anisotropy with increasing concentrations of the unlabeled ligand (BDNF as a competitor) is used to calculate the IC50 value of this compound for TrkB binding. An IC50 of 47 nM has been reported for this compound.

In Vitro Neuroprotection: Hippocampal Neuron Survival Assay

This assay assesses the ability of this compound to protect neurons from cell death.

Protocol:

-

Cell Culture: Primary hippocampal neurons are isolated from embryonic day 16 (E16) mice and cultured in Neurobasal medium supplemented with B27.

-

Treatment: After a period of maturation (6-7 days in vitro), neurons are exposed to a neurotoxic agent (e.g., oligomeric Aβ for Alzheimer's disease models) in the presence or absence of this compound (e.g., 500 nM).

-

Incubation: Cultures are incubated for a defined period (e.g., 72 hours).

-

Assessment of Cell Death: Neuronal death is quantified using methods such as TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to identify apoptotic cells, or by counting surviving neurons immunolabeled with a neuron-specific marker (e.g., NeuN).

-

Data Analysis: The percentage of surviving neurons in treated versus untreated cultures is calculated to determine the neuroprotective efficacy of this compound.

In Vivo Efficacy: Animal Models

This compound has demonstrated therapeutic potential in various animal models of neurological disorders.

Model: Mecp2 heterozygous (Het) female mice, which recapitulate key features of Rett syndrome.

Protocol:

-

Treatment: Four-to-six-month-old Mecp2 Het mice are treated with this compound (e.g., 50 mg/kg, twice daily) or vehicle (saline) for a specified duration (e.g., 4 weeks).

-

Behavioral Testing: Following treatment, mice are subjected to behavioral tests to assess cognitive and motor function. For instance, object location memory can be evaluated.

-

Biochemical Analysis: Brain tissue (e.g., hippocampus, medulla, pons) is collected to assess TrkB phosphorylation and downstream signaling pathway activation via Western blotting.

Model: R6/2 and BACHD mouse models, which exhibit progressive motor deficits and neuropathology characteristic of Huntington's disease.

Protocol:

-

Treatment: this compound is administered to the mice (e.g., once daily from 4 to 11 weeks of age via intraperitoneal and intranasal routes).

-

Motor Function Assessment: Motor coordination and balance are assessed using tasks such as the rotarod test.

-

Neuropathological Analysis: Brain sections are analyzed for hallmarks of Huntington's disease, such as the presence of intranuclear huntingtin aggregates and neuronal loss in the striatum.

Model: Controlled cortical impact (CCI) model in rats.

Protocol:

-

Injury Induction: Rats are subjected to a controlled cortical impact to induce a traumatic brain injury.

-

Treatment: this compound or vehicle is administered (e.g., intranasally) following the injury.

-

Motor Learning Assessment: Motor learning is evaluated using the accelerating rotarod test, where an improvement in the time spent on the rotating rod over successive trials indicates motor learning.

-

Histological Analysis: Brain tissue is examined for markers of neuroprotection and myelin integrity.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies of this compound.

Table 2: In Vitro Activity of this compound

| Parameter | Cell Type | Value | Reference |

| TrkB Binding (IC50) | N/A (Fluorescence Anisotropy) | 47 nM | |

| TrkB Activation (EC50) | N/A | 200-500 pM | |

| Neuronal Survival (Maximal Efficacy vs. BDNF) | Hippocampal Neurons | ~85% |

Table 3: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Outcome Measure | Dosage | Result | Reference |

| Rett Syndrome (Mecp2 Het Mice) | Restoration of Breathing Frequency | 50 mg/kg, twice daily for 4 weeks | Restored to wild-type levels | |

| Huntington's Disease (R6/2 Mice) | Reduction in Intranuclear Huntingtin Aggregates | Daily administration for 7 weeks | Significant reduction in striatum and cortex | |

| Traumatic Brain Injury (Rats) | Improved Motor Learning (Rotarod) | 0.22 mg/kg/day, intranasally for 7 days | Significant improvement in performance | |

| Spinal Cord Injury (Mice) | Improved Neurological Scores | 10 mg/kg, i.p. | Significant improvement |

Conclusion

This compound is a promising small-molecule TrkB agonist with demonstrated neurotrophic and neuroprotective properties in a range of preclinical models. Its ability to selectively activate the TrkB receptor and its downstream signaling pathways makes it a valuable tool for studying the role of BDNF signaling in the central nervous system and a potential therapeutic lead for various neurological disorders. The detailed experimental protocols provided herein are intended to support further research and development of this and similar compounds.

References

In Silico Modeling of LM22A-4 and TrkB Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of the interaction between the small molecule LM22A-4 and its target, the Tropomyosin receptor kinase B (TrkB). This document details the computational methodologies, experimental validation protocols, and the resulting signaling cascades, offering a comprehensive resource for researchers in neurobiology and drug development.

Introduction: The Promise of a Small Molecule TrkB Agonist

Brain-derived neurotrophic factor (BDNF) is a critical protein for neuronal survival, differentiation, and synaptic plasticity. Its therapeutic potential is, however, limited by poor pharmacokinetic properties. This compound, a small, non-peptide molecule, was identified through in silico screening as a mimetic of a BDNF loop domain, designed to selectively activate the TrkB receptor.[1][2][3] This guide explores the computational strategies that led to its discovery and the experimental frameworks used to validate its function as a TrkB agonist.

In Silico Modeling of the this compound and TrkB Interaction

The discovery of this compound was a triumph of computational chemistry, employing a pharmacophore-based virtual screening approach.[1][2] This section outlines the typical methodologies used in such a study.

Pharmacophore Model Generation

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

Methodology:

-

Template Selection: The starting point is the structure of the natural ligand (BDNF) in complex with its receptor (TrkB). The interaction interface, specifically the loop domains of BDNF known to be crucial for TrkB binding, is analyzed.

-

Feature Identification: Key chemical features at the interaction interface are identified. These typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

-

Model Generation: Using software such as Catalyst (Accelrys Inc.), a 3D pharmacophore hypothesis is generated based on the spatial arrangement of these identified features.

-

Virtual Screening: This pharmacophore model is then used as a 3D query to screen large databases of small molecules to identify compounds that match the defined chemical features and spatial constraints.

Molecular Docking

Once candidate molecules are identified through virtual screening, molecular docking is employed to predict their binding orientation and affinity within the TrkB binding pocket.

Methodology:

-

Receptor and Ligand Preparation: The 3D structure of the TrkB extracellular domain is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The candidate small molecules, like this compound, are also prepared by generating their 3D conformations.

-

Docking Simulation: Software such as AutoDock or Glide is used to perform the docking calculations. The algorithm explores various possible conformations of the ligand within the defined binding site of the receptor and scores them based on a scoring function that estimates the binding free energy.

-

Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode, characterized by strong intermolecular interactions such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics (MD) Simulation

MD simulations are used to study the dynamic behavior of the this compound/TrkB complex over time, providing insights into the stability of the interaction and any conformational changes that may occur upon binding.

Methodology:

-

System Setup: The docked this compound/TrkB complex is placed in a simulation box filled with a specific water model (e.g., TIP3P) and ions to neutralize the system.

-

Simulation Parameters: A force field (e.g., CFF91) is applied to describe the atomic interactions. The system is then subjected to energy minimization, followed by a series of simulations under controlled temperature and pressure to mimic physiological conditions.

-

Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the complex, root-mean-square deviation (RMSD) of the protein and ligand, and the persistence of key intermolecular interactions over time.

Experimental Validation of this compound and TrkB Interaction

The predictions from in silico modeling are validated through a series of in vitro and in vivo experiments to confirm the binding of this compound to TrkB and its biological activity.

Binding Affinity and Specificity

Fluorescence Anisotropy Competition Assay

This assay is used to determine the binding affinity of this compound to TrkB by measuring its ability to displace a fluorescently labeled ligand.

Detailed Protocol:

-

Reagents:

-

Recombinant TrkB extracellular domain (TrkB-ECD)-Fc fusion protein.

-

Fluorescently labeled BDNF (e.g., Cy3B-BDNF).

-

This compound.

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

-

Procedure:

-

A fixed concentration of TrkB-ECD-Fc-Cy3B (e.g., 100 nM) is incubated with increasing concentrations of this compound in a 96-well plate.

-

As a negative control, a non-binding neurotrophin like NGF can be used in place of BDNF.

-

The plate is incubated at room temperature for a specified time to reach equilibrium.

-

Fluorescence anisotropy is measured using a plate reader equipped with polarizing filters.

-

-

Data Analysis:

-

The decrease in fluorescence anisotropy with increasing concentrations of this compound indicates the displacement of the fluorescently labeled BDNF.

-

The data is fitted to a competition binding equation to determine the IC50 value, which can then be converted to a Ki (inhibition constant).

-

Quantitative Data Summary

| Parameter | Value | Reference |

| IC50 (Inhibition of BDNF binding to TrkB) | 47 nM | |

| EC50 (TrkB activation) | 200–500 pM |

TrkB Activation and Downstream Signaling

Western Blotting for TrkB Phosphorylation

This technique is used to detect the phosphorylation of TrkB and its downstream signaling proteins (Akt, ERK) upon treatment with this compound, confirming its agonistic activity.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Cells expressing TrkB (e.g., primary hippocampal neurons or NIH-3T3 cells stably expressing TrkB) are cultured to 80-90% confluency.

-